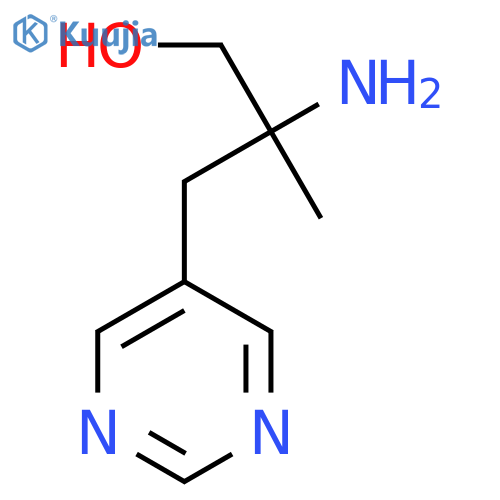Cas no 2229542-30-5 (2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol)

2229542-30-5 structure
商品名:2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol
2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol
- 2229542-30-5
- EN300-1756594
-
- インチ: 1S/C8H13N3O/c1-8(9,5-12)2-7-3-10-6-11-4-7/h3-4,6,12H,2,5,9H2,1H3
- InChIKey: BPODGHLBMRMIEC-UHFFFAOYSA-N
- ほほえんだ: OCC(C)(CC1=CN=CN=C1)N
計算された属性
- せいみつぶんしりょう: 167.105862047g/mol
- どういたいしつりょう: 167.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 72Ų
2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1756594-10.0g |
2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol |
2229542-30-5 | 10g |
$6266.0 | 2023-06-03 | ||
| Enamine | EN300-1756594-0.05g |
2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol |
2229542-30-5 | 0.05g |
$1224.0 | 2023-09-20 | ||
| Enamine | EN300-1756594-1g |
2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol |
2229542-30-5 | 1g |
$1458.0 | 2023-09-20 | ||
| Enamine | EN300-1756594-1.0g |
2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol |
2229542-30-5 | 1g |
$1458.0 | 2023-06-03 | ||
| Enamine | EN300-1756594-0.5g |
2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol |
2229542-30-5 | 0.5g |
$1399.0 | 2023-09-20 | ||
| Enamine | EN300-1756594-0.25g |
2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol |
2229542-30-5 | 0.25g |
$1341.0 | 2023-09-20 | ||
| Enamine | EN300-1756594-5g |
2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol |
2229542-30-5 | 5g |
$4226.0 | 2023-09-20 | ||
| Enamine | EN300-1756594-10g |
2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol |
2229542-30-5 | 10g |
$6266.0 | 2023-09-20 | ||
| Enamine | EN300-1756594-5.0g |
2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol |
2229542-30-5 | 5g |
$4226.0 | 2023-06-03 | ||
| Enamine | EN300-1756594-0.1g |
2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol |
2229542-30-5 | 0.1g |
$1283.0 | 2023-09-20 |
2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol 関連文献
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
2229542-30-5 (2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol) 関連製品
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
